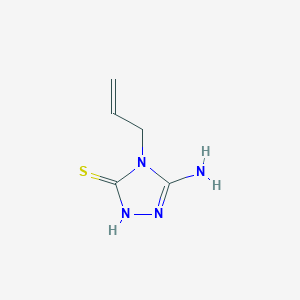

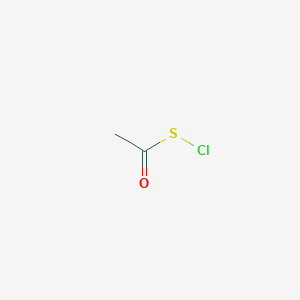

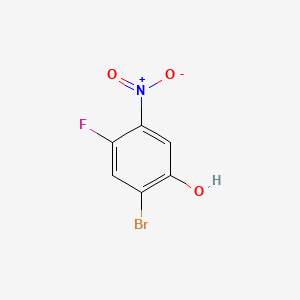

![molecular formula C5H3BrN4 B1281953 5-Bromo-1H-imidazo[4,5-B]pyrazine CAS No. 91225-41-1](/img/structure/B1281953.png)

5-Bromo-1H-imidazo[4,5-B]pyrazine

説明

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyrazines has been explored through various methods. One approach involves palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles, providing a facile route to these compounds with substitution at N1 and C2, as demonstrated in the total synthesis of the mutagen 1-Me-5-PhIP . Another method includes the preparation of 1H-imidazo[4,5-b]pyrazines from 5-bromopyrazine-2,3-diamine and related compounds, leading to a series of derivatives with potential biological activity . Additionally, the synthesis of imidazo[1,5-a]pyrazines has been reported, where regioselective metalation strategies were employed to afford a range of functionalized derivatives, showcasing the versatility of the imidazo[4,5-b]pyrazine scaffold .

Molecular Structure Analysis

The molecular structure of 5-Bromo-1H-imidazo[4,5-b]pyrazine and its derivatives is characterized by the presence of a bromine atom at the 5-position of the imidazo[4,5-b]pyrazine core. This structural feature is crucial for subsequent chemical reactions and biological interactions. The imidazo[4,5-b]pyrazine core has been utilized as a fluorophore in the design of a novel cation and anion recognition host, demonstrating the importance of the molecular structure in the development of functional materials .

Chemical Reactions Analysis

Chemical reactions involving 5-Bromo-1H-imidazo[4,5-b]pyrazine include electrophilic bromination, base-catalyzed HD exchange, and nucleophilic substitution reactions . The reactivity of the bromine atom allows for further functionalization, as seen in the synthesis of 5-substituted derivatives . The perchloro derivative of imidazo[1,2-a]pyrazine has also been prepared, highlighting the diverse reactivity of the imidazo[4,5-b]pyrazine scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[4,5-b]pyrazines are influenced by their molecular structure and the nature of their substituents. The presence of a bromine atom imparts certain properties such as higher molecular weight and potential for further chemical modifications. The spectroscopic properties, including proton magnetic resonance (pmr) data, have been presented for compounds within this class, providing insights into their structural characteristics . The imidazo[4,5-b]pyrazine derivatives have shown varying degrees of biological activity, which can be attributed to their chemical properties .

科学的研究の応用

Synthesis and Chemical Properties

- Palladium-Catalyzed Synthesis : A method for synthesizing imidazo[4,5-b]pyrazines, including 5-Bromo-1H-imidazo[4,5-B]pyrazine, has been developed using palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles. This process offers quick access to products with substitution at N1 and C2, showing relevance to natural products and mutagens like pentosidine and 1-Me-5-PhIP (Rosenberg, Zhao, & Clark, 2012).

- Catalyst-Free Synthesis : An efficient, catalyst-free synthesis method for imidazo[4,5-b]pyrazines, utilizing microwave irradiation in a green solvent, has been developed. This technique offers an environmentally friendly approach with high yield and purity, also showcasing anti-inflammatory and antimicrobial activities of the derivatives (Rao et al., 2018).

Biological Applications

- Anticancer Potential : Several studies have explored the anticancer activities of imidazo[4,5-b]pyrazine derivatives. For example, certain oxindole derivatives exhibited significant activity against various cancer types, with mechanisms like cell cycle arrest and apoptosis induction in lung cancer cells (Kamal et al., 2011). Another study developed imidazo[4,5-b]pyrazine-conjugated benzamides with anticancer activity against liver and ovarian cancer cell lines, supported by molecular modeling studies (Kalpana et al., 2021).

- Kinase Inhibition : Imidazo[4,5-b]pyrazines have been found to be potent inhibitors of specific kinases. For instance, a dual inhibitor of Aurora kinases A and B based on the imidazo-[1,2-a]-pyrazine core showed efficacy in tumor xenograft mouse models (Yu et al., 2010). Another study discovered imidazo[4,5-b]pyrazine derivatives as highly selective inhibitors of the c-Met protein kinase, which is implicated in tumor oncogenic processes and drug resistance (Zhao et al., 2016).

Sensor Applications

- Fluorescent Sensors for Palladium Detection : Triaryl 1H-imidazo[4,5-b]pyrazines, including 5-Bromo-1H-imidazo[4,5-B]pyrazine, have been used to create novel fluorescent sensors. These sensors exhibit high selectivity for detecting palladium based on the fluorescence quenching effect (Zi et al., 2015).

特性

IUPAC Name |

5-bromo-3H-imidazo[4,5-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4/c6-3-1-7-4-5(10-3)9-2-8-4/h1-2H,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPYKUNCAMSMDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=N1)N=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60536613 | |

| Record name | 6-Bromo-1H-imidazo[4,5-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60536613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1H-imidazo[4,5-B]pyrazine | |

CAS RN |

91225-41-1 | |

| Record name | 6-Bromo-1H-imidazo[4,5-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60536613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

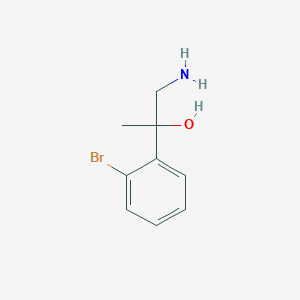

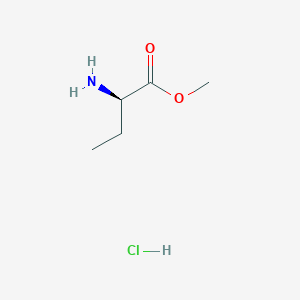

![Ethyl [(4-methylphenyl)amino]acetate](/img/structure/B1281872.png)

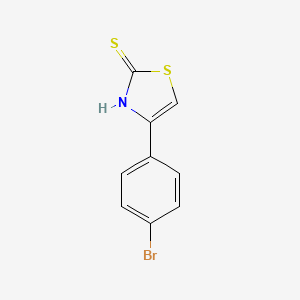

![6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one](/img/structure/B1281880.png)

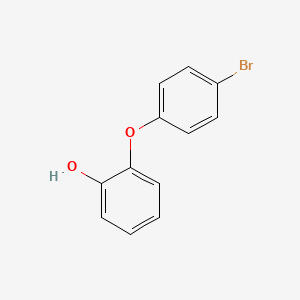

![2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281886.png)